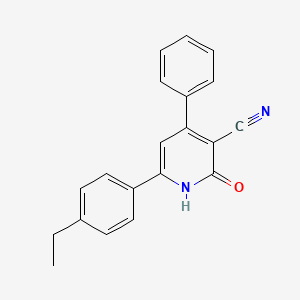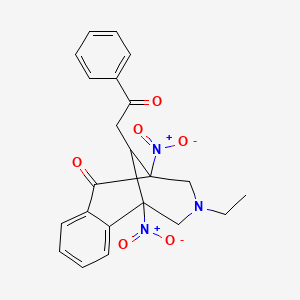![molecular formula C27H24N2O4 B11087140 [5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate](/img/structure/B11087140.png)
[5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes a cyano group, a mesitylamino group, and a methoxyphenyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the mesitylamino group: This can be achieved by reacting mesitylamine with an appropriate acylating agent.
Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Coupling reactions: The final step involves coupling the intermediate products with 2-methoxyphenyl benzoate using catalysts like palladium in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The cyano group and mesitylamino group can interact with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-2-CYANO-3-(DIMETHYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE
- 5-[(E)-2-CYANO-3-(TRIMETHYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE
Uniqueness
The uniqueness of 5-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL BENZOATE lies in its mesitylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C27H24N2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[5-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C27H24N2O4/c1-17-12-18(2)25(19(3)13-17)29-26(30)22(16-28)14-20-10-11-23(32-4)24(15-20)33-27(31)21-8-6-5-7-9-21/h5-15H,1-4H3,(H,29,30)/b22-14+ |
InChI Key |
WRFGWLSMNNPJHE-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3)/C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11087060.png)

![3-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11087068.png)
![(2Z,2'Z)-N,N'-benzene-1,4-diylbis[2-cyano-3-(1H-indol-3-yl)prop-2-enamide]](/img/structure/B11087078.png)
![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl diphenylphosphinate](/img/structure/B11087083.png)
![Ethyl 4-{3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11087092.png)
![1-(4-{4-[(4-Bromophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone](/img/structure/B11087100.png)
![N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetohydrazide](/img/structure/B11087104.png)
![(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11087108.png)
![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11087111.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11087128.png)
![2-{[(4Z)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11087143.png)
![2,2,3,3-Tetrafluoropropyl 4-[2-[(2,3-dimethylphenyl)imino]-3-(4-methylpiperazino)-1,3-thiazol-4(3H)-YL]-1-benzenesulfonate](/img/structure/B11087150.png)
